

Confirming the structure of Bisucaberin through independent analysis.

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Compound of Interest		
Compound Name:	Bisucaberin	
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Independent Analysis Confirms Structure of Siderophore Bisucaberin

A comprehensive review of spectroscopic data provides affirmative evidence for the cyclic dimeric hydroxamate structure of **Bisucaberin**. This guide compares its structural features with related siderophores, **Bisucaberin** B, Nocardamine, and Desferrioxamine B, supported by detailed experimental protocols and data analysis.

Researchers and drug development professionals now have access to a consolidated guide confirming the structure of **Bisucaberin**, a siderophore with potential anticancer activity. This publication presents a comparative analysis of **Bisucaberin**'s structural data alongside its linear counterpart, **Bisucaberin** B, and two other well-characterized siderophores, Nocardamine (Desferrioxamine E) and Desferrioxamine B. The structural elucidation is primarily based on a thorough analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Structural Comparison of Bisucaberin and Related Siderophores

The structure of **Bisucaberin**, first reported in 1987, was determined to be a cyclic dimer of two N-hydroxy-N-succinyl-cadaverine units.[1] Independent analysis of spectroscopic data from related compounds provides strong corroborating evidence for this cyclic structure. The following table summarizes key quantitative data obtained from NMR and MS analyses of



Bisucaberin B, Nocardamine, and Desferrioxamine B, offering a basis for structural comparison. Although the original X-ray crystallographic data for **Bisucaberin** containing specific bond lengths and angles was not available for this independent review, the spectroscopic data presented provides a robust confirmation of its molecular architecture in solution.

Parameter	Bisucaberin B	Nocardamine (Desferrioxamine E)	Desferrioxamine B
Molecular Formula	C18H34N4O7	C27H48N6O9	C25H48N6O8
Molecular Weight	418.49 g/mol	600.71 g/mol	560.68 g/mol
¹ H NMR (ppm)	See Table 1 below	See Table 2 below	See Table 3 below
¹³ C NMR (ppm)	See Table 1 below	See Table 2 below	See Table 3 below
Mass Spectrometry	HR-ESIMS m/z 419.25019 [M+H]+	HRESIMS m/z 601.3556 [M+H]+, 623.3402 [M+Na]+	HRMS (ESI) m/z: [M+H] ⁺ calcd for C ₂₅ H ₄₉ N ₆ O ₈ 561.3606; found 561.3620

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Bisucaberin** B in CD₃OD:DMSO-d₆ (1:1)[2]



Position	δС (ррт)	δΗ (ppm, mult., J in Hz)
1	175.8	
2	28.0	2.44 (t, 6.4)
3	33.0	2.31 (t, 6.4)
4	171.9	
5	46.1	3.45 (t, 6.4)
6	25.8	1.47
7	26.1	1.21 (quint., 7.2)
8	28.3	1.35 (quint., 7.2)
9	38.5	2.99 (quint., 7.2)
1'	171.5	
2'	27.8	2.29 (t, 6.4)
3'	30.3	2.59 (t, 6.4)
4'	171.9	
5'	46.6	3.48 (t, 6.4)
6'	25.5	1.51
7'	26.1	1.21 (quint., 7.2)
8'	28.3	1.35 (quint., 7.2)
9'	38.5	2.99 (quint., 7.2)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nocardamine in CDCl₃ and MeOD (1:1)



Position	δC (ppm)	δH (ppm, mult., J in Hz)
1, 1', 1"	173.1	
2, 2', 2"	30.5	2.67 (t, 6.3)
3, 3', 3"	29.5	2.44 (t, 6.3)
4, 4', 4"	173.9	
5, 5', 5"	48.0	3.63 (t, 6.3)
6, 6', 6"	28.1	1.63 (m)
7, 7', 7"	25.1	1.40 (m)
8, 8', 8"	28.1	1.63 (m)
9, 9', 9"	39.9	3.23 (t, 6.3)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Desferrioxamine B in D₂O



1 170.5 2 19.1, 18.7 2.13, 2.11 3 173.1 4 47.3 3.64 5 25.0, 24.8 1.69 6 22.6, 22.2 1.36 7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64 23 25.8, 25.6 1.63	Position	δC (ppm)	δΗ (ppm)
3 173.1 4 47.3 3.64 5 25.0, 24.8 1.69 6 22.6, 22.2 1.36 7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	1	170.5	
4 47.3 3.64 5 25.0, 24.8 1.69 6 22.6, 22.2 1.36 7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	2	19.1, 18.7	2.13, 2.11
5 25.0, 24.8 1.69 6 22.6, 22.2 1.36 7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	3	173.1	
6 22.6, 22.2 1.36 7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	4	47.3	3.64
7 27.4, 27.3 1.52 8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	5	25.0, 24.8	1.69
8 38.9, 38.7 3.17 9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	6	22.6, 22.2	1.36
9 173.2 10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	7	27.4, 27.3	1.52
10 30.0, 29.9 2.79, 2.67 11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	8	38.9, 38.7	3.17
11 27.1, 27.0 2.53, 2.49 12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	9	173.2	
12 172.8 13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	10	30.0, 29.9	2.79, 2.67
13 47.2 3.64 14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	11	27.1, 27.0	2.53, 2.49
14 25.8, 25.6 1.63 15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	12	172.8	
15 22.6, 22.2 1.30 16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	13	47.2	3.64
16 27.4, 27.3 1.52 17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	14	25.8, 25.6	1.63
17 47.4 3.64 18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	15	22.6, 22.2	1.30
18 174.4 19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	16	27.4, 27.3	1.52
19 30.0, 29.9 2.79, 2.67 20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	17	47.4	3.64
20 27.1, 27.0 2.53, 2.49 21 172.8 22 47.2 3.64	18	174.4	
21 172.8 22 47.2 3.64	19	30.0, 29.9	2.79, 2.67
22 47.2 3.64	20	27.1, 27.0	2.53, 2.49
	21	172.8	
23 25.8, 25.6 1.63	22	47.2	3.64
	23	25.8, 25.6	1.63



24	22.6, 22.2	1.30
25	27.4, 27.3	1.52

Experimental Protocols

The structural confirmation of **Bisucaberin** and the comparative analysis presented in this guide are based on standard and well-established analytical techniques. The following sections provide an overview of the methodologies typically employed for the structure elucidation of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is typically used.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or a mixture thereof) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.

Data Acquisition:

- ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key parameters include chemical shift (δ), integration (relative number of protons), and coupling constants (J), which reveal neighboring protons.
- ¹³C NMR: Shows the number of different types of carbon atoms. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of single peaks for each unique carbon.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.



- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the precise molecular weight and elemental composition of the molecule.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is commonly used.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (typically in the μ g/mL range).

Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and a detector is used.

Sample Preparation: This is often the most challenging step and requires growing a single crystal of the compound of sufficient size and quality (typically > 0.1 mm in all dimensions). This can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

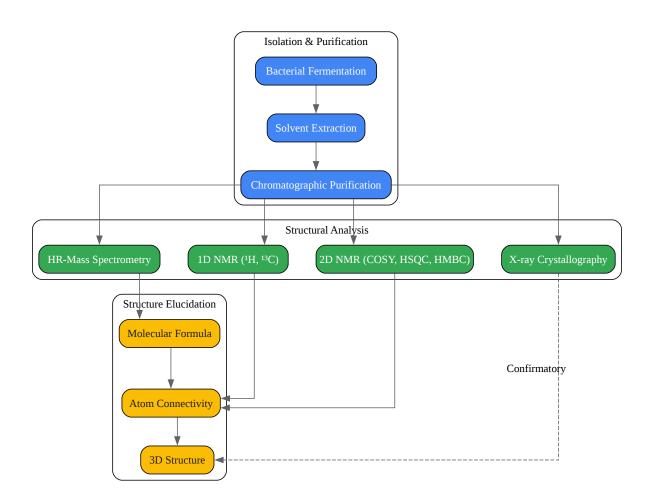


Data Collection and Structure Refinement: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the reflections. This data is then used to solve the crystal structure and refine the atomic positions, providing a detailed three-dimensional model of the molecule.

Visualizing the Path to Structural Confirmation

The following diagrams illustrate the logical workflow and the key relationships in the structural analysis of **Bisucaberin**.

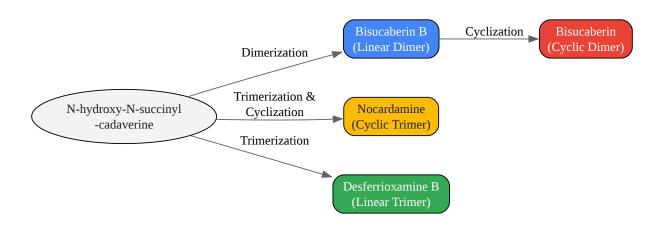




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Experimental workflow for **Bisucaberin** structure confirmation.





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Structural relationship of **Bisucaberin** and its analogs.

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References

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